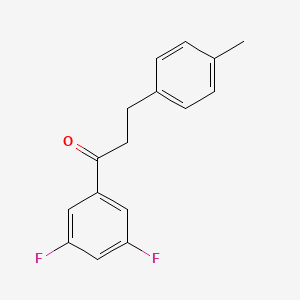

3',5'-Difluoro-3-(4-methylphenyl)propiophenone

Description

3',5'-Difluoro-3-(4-methylphenyl)propiophenone is a fluorinated aromatic ketone with the molecular formula C₁₆H₁₃F₂O (calculated molecular weight: 268.28 g/mol). This compound features a propiophenone backbone substituted with a 4-methylphenyl group at the 3-position and fluorine atoms at the 3' and 5' positions of the phenyl ring.

Key structural attributes influencing its reactivity and properties include:

Properties

IUPAC Name |

1-(3,5-difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQKMFYNYIMHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644151 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-40-9 | |

| Record name | 1-(3,5-Difluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3’,5’-Difluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3’,5’-Difluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Chemistry

- Synthesis Intermediate : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of novel compounds.

- Reaction Mechanisms : It serves as a model compound for studying reaction mechanisms and kinetics due to its well-defined reactivity patterns.

Biology

- Biological Activities : Research indicates that 3',5'-Difluoro-3-(4-methylphenyl)propiophenone exhibits potential biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

- Antioxidant Activity : In vitro assays suggest that it can scavenge free radicals, thus protecting cells from oxidative stress.

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through various mechanisms.

Medicine

- Pharmaceutical Development : The compound is being explored as a lead for developing new pharmaceuticals due to its favorable biological activities. Its fluorinated structure may enhance binding affinity to biological targets, making it a promising candidate for drug development.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | Study on Staphylococcus aureus |

| Antioxidant | DPPH radical scavenging activity | In vitro assays |

| Anticancer | Inhibition of cell proliferation | Preliminary studies |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, revealing significant inhibition and suggesting its potential as a new antimicrobial agent.

Case Study 2: Antioxidant Activity Assessment

In vitro tests demonstrated that the compound exhibited strong DPPH radical scavenging activity. At specific concentrations, it effectively reduced oxidative stress markers in cultured cells, indicating its potential role as an antioxidant in therapeutic applications.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes structurally related propiophenone derivatives and their distinguishing features:

Physicochemical Properties

- Fluorine Substitution Effects: The 3',5'-difluoro configuration increases the compound’s lipophilicity compared to non-fluorinated analogs, as seen in related trifluoromethylphenyl derivatives (e.g., logP values increase by ~0.5–1.0 units per fluorine atom) . Melting Points: Fluorine substituents generally elevate melting points due to stronger intermolecular dipole-dipole interactions. For example, 3',4'-difluoro analogs (e.g., 3',4'-difluoro-3-(4-thiomethylphenyl)propiophenone) exhibit melting points >150°C, whereas non-fluorinated propiophenones melt below 100°C .

- This is observed in isomorphic compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines, where dihedral angles between aromatic rings exceed 50° due to methyl-induced twisting .

Biological Activity

3',5'-Difluoro-3-(4-methylphenyl)propiophenone is a synthetic organic compound that has garnered interest for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the propiophenone family, characterized by a phenyl ring substituted with a methyl group and two fluorine atoms at the 3' and 5' positions. Its molecular structure can be represented as follows:

- Molecular Formula : C16H14F2O

- Molecular Weight : 276.28 g/mol

The biological activity of this compound is primarily mediated through its interactions with various biomolecules. The compound can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to alterations in their structural and functional properties. This mechanism suggests potential applications in fields such as medicinal chemistry and drug development.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.

- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent.

- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Antioxidant | Free radical scavenging | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Studies

-

Anticancer Studies :

A study evaluated the effect of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability in MDA-MB-231 (breast cancer) cells, suggesting its potential as a therapeutic agent against certain cancers. -

Antioxidant Activity :

In vitro assays demonstrated that the compound exhibited antioxidant properties comparable to established antioxidants like ascorbic acid. The DPPH radical scavenging assay showed that the compound effectively reduced oxidative stress markers in cellular models. -

Enzyme Inhibition :

The compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that it could significantly inhibit the activity of certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Research Findings

Recent research highlights the diverse applications and implications of this compound:

- A study published in Molecules reported that derivatives of propiophenones, including this compound, showed promising results in modulating estrogen receptor activity, which is significant for hormone-related cancers .

- Another investigation focused on the synthesis and biological evaluation of related compounds, indicating that structural modifications can enhance their biological profiles .

Q & A

Q. Q1. What are the key considerations when designing a synthesis protocol for 3',5'-Difluoro-3-(4-methylphenyl)propiophenone?

Methodological Answer: The synthesis of this compound requires precise control over fluorination and aromatic substitution. A viable approach involves:

Friedel-Crafts Acylation : React 4-methylphenylacetone with a fluorinated benzoyl chloride derivative under Lewis acid catalysis (e.g., AlCl₃) to introduce the propiophenone backbone.

Halogen Substitution : Use fluorinating agents like KF or Selectfluor® to introduce fluorine atoms at the 3' and 5' positions. Evidence from analogous difluorobenzophenone syntheses highlights the importance of solvent polarity (e.g., DMF vs. THF) in achieving regioselectivity .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like mono- or over-fluorinated derivatives.

Q. Q2. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic Protons : Expect splitting patterns consistent with two fluorine atoms (3' and 5') on the benzophenone ring (e.g., doublet of doublets for adjacent protons).

- Methyl Group : A singlet at ~2.4 ppm (C₆H₄-CH₃) confirms para-methyl substitution.

- ¹⁹F NMR : Peaks at ~-110 to -120 ppm (ortho/meta-fluorine shifts) .

- IR : A strong carbonyl stretch (~1680 cm⁻¹) and C-F stretches (~1200 cm⁻¹) are diagnostic.

Q. Q3. How can computational modeling resolve contradictions in crystallographic data for fluorinated propiophenones?

Methodological Answer: Discrepancies in X-ray diffraction data (e.g., bond-length distortions due to fluorine electronegativity) can be addressed by:

DFT Calculations : Optimize the geometry using Gaussian or ORCA software to compare theoretical vs. experimental bond lengths (C-F: ~1.34 Å; C=O: ~1.21 Å).

SHELX Refinement : Apply anisotropic displacement parameters and twin refinement for high-resolution datasets, especially if twinning is observed .

Electron Density Maps : Overlay Hirshfeld surfaces to validate fluorine positioning and intermolecular interactions (e.g., F···H-C hydrogen bonding) .

Q. Q4. What strategies mitigate low yields in fluorinated propiophenone synthesis?

Methodological Answer: Low yields often stem from competing side reactions (e.g., dehalogenation or ring methylation):

Catalyst Optimization : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce electrophilic overactivation.

Microwave-Assisted Synthesis : Shorten reaction times (15–30 min vs. 12 hours) to minimize decomposition, as shown in trifluorobenzophenone studies .

Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) with TMSCl before fluorination .

Q. Q5. How can this compound serve as a precursor for pharmacological agents targeting neurodegenerative diseases?

Methodological Answer: The trifluoromethyl and methylphenyl groups enhance blood-brain barrier permeability. Functionalization strategies include:

Amidation : React the ketone with hydroxylamine to form an oxime, enabling conjugation to bioactive moieties (e.g., cholinesterase inhibitors) .

Enzymatic Oxidation : Use Baeyer-Villiger monooxygenases (e.g., ssnBVMO) to introduce ester groups for prodrug development .

SAR Studies : Modify the fluorine count (e.g., mono- vs. di-fluoro) to optimize binding to tau protein aggregates, as seen in analogous stilbene derivatives .

Q. Q6. What analytical workflows validate purity in fluorinated aromatic ketones?

Methodological Answer:

HPLC-MS : Use a C18 column (ACN/water gradient) to detect trace impurities (e.g., defluorinated byproducts).

DSC/TGA : Monitor thermal stability; pure samples show a single melting endotherm (~120–130°C) .

Elemental Analysis : Confirm C/F ratios (theoretical: C: 70.1%, F: 14.8%) to detect halogen loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.